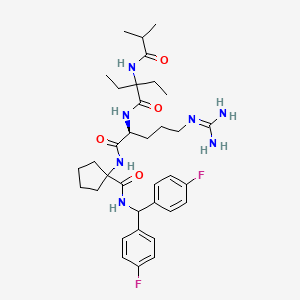

MM-102

Description

Properties

IUPAC Name |

N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKSQRIPRKWVBU-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49F2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MM-102

For Researchers, Scientists, and Drug Development Professionals

Introduction: MM-102 is a preclinical, high-affinity peptidomimetic inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2] The MLL1-WDR5 complex is a critical component of a larger histone methyltransferase complex responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3).[1] This epigenetic modification is a key activator of gene transcription, and its dysregulation is implicated in the pathogenesis of various diseases, including acute leukemia, triple-negative breast cancer (TNBC), and idiopathic pulmonary fibrosis.[1] MM-102 was initially developed by the University of Michigan and is currently in the preclinical stage of development for neoplasms and hemic and lymphatic diseases.[1]

Core Mechanism of Action

MM-102 functions by disrupting the crucial interaction between MLL1 and WDR5. WDR5 acts as a scaffold, presenting the MLL1 catalytic domain to its histone substrate. By binding to WDR5 with high affinity, MM-102 competitively inhibits the binding of MLL1, thereby preventing the formation of the functional methyltransferase complex.[2] This leads to a significant reduction in H3K4me3 levels at the promoter regions of MLL1 target genes.[1] The subsequent decrease in the expression of these target genes, which are often involved in cell proliferation and survival, results in the anti-tumor and anti-fibrotic effects of MM-102.[1][2]

Signaling Pathway

The primary signaling pathway affected by MM-102 is the MLL1-mediated gene transcription pathway. In pathological states such as MLL-rearranged leukemias, the MLL1 fusion protein is aberrantly recruited to target genes like HoxA9 and Meis-1, leading to their overexpression and driving leukemogenesis.[2] MM-102 intervenes at the initial step of this pathway by preventing the MLL1-WDR5 interaction, which is essential for the catalytic activity of the MLL1 complex. This leads to a downstream cascade of events, including reduced H3K4 trimethylation, decreased target gene expression, and ultimately, inhibition of cancer cell growth and induction of apoptosis.[2]

Caption: Mechanism of action of MM-102 in the cell nucleus.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| IC50 (WDR5/MLL Interaction) | 2.4 nM | Biochemical Assay | [2][3] |

| Ki (Binding to WDR5) | < 1 nM | Biochemical Assay | [2] |

| IC50 (MLL1 Complex Activity) | 0.32 µM | Biochemical Assay | [3] |

| Apoptosis Induction | 30% increase | MDA-MB-468 (TNBC) | [1] |

| Upregulation of MLL1 in EMT | 4.7-fold | TNBC cells | [1] |

| Upregulation of WDR5 in EMT | 3.84-fold | TNBC cells | [1] |

| Increase in ALDO A expression | 5-fold | TNBC cells | [1] |

| Increase in ENO1 expression | 4-fold | TNBC cells | [1] |

Experimental Protocols

Cell Viability Assay

-

Cell Lines: MV4;11, KOPN8, and K562 cells.[2]

-

Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 100 U/L penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]

-

Treatment: Cells are seeded at a density of 5 x 10^5 cells per well in 12-well plates. They are treated with either a vehicle control (0.2% DMSO) or varying concentrations of MM-102 for 7 days. The medium and compound are replenished every 2 days.[2]

-

Analysis: Cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay kit according to the manufacturer's instructions.[2]

Caption: Experimental workflow for cell viability assay.

Western Blot for Protein Expression

-

Cell Line: TFK1 and RBE cells.[3]

-

Treatment: Cells are treated with 50 µM of MM-102 for 48 hours.[3]

-

Lysate Preparation: After treatment, cells are lysed to extract total protein.

-

Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., MLL1, WDR5, H3K4me3, p16INK4a) followed by incubation with a secondary antibody.

-

Detection: The protein bands are visualized and quantified.

Applications in Disease Models

-

Acute Leukemia: In leukemia cells with MLL1 fusion proteins, MM-102 specifically inhibits the expression of MLL1 target genes HoxA9 and Meis-1, which are crucial for leukemogenesis. This leads to a selective inhibition of cell growth and induction of apoptosis in these cancer cells.[2]

-

Triple-Negative Breast Cancer (TNBC): In TNBC cells, MM-102 has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis. It achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as β-catenin and Slug.[1] Furthermore, MM-102 induces a metabolic shift in TNBC cells, characterized by increased glycolysis and reduced fatty acid uptake.[1]

-

Idiopathic Pulmonary Fibrosis (IPF): In a mouse model of bleomycin-induced pulmonary fibrosis, MM-102 treatment attenuated the fibrotic process. The underlying mechanism involves the inhibition of KMT2A (another name for MLL1), which in turn reduces the expression of the transcription factor PU.1 in fibroblasts, a key player in fibrogenesis.[1]

Conclusion

MM-102 is a potent and specific inhibitor of the MLL1-WDR5 interaction, representing a promising therapeutic strategy for a range of diseases driven by aberrant MLL1 activity. Its mechanism of action, centered on the epigenetic modulation of gene expression, has been demonstrated in various preclinical models of cancer and fibrosis. The detailed understanding of its molecular interactions and downstream effects provides a strong rationale for its continued development as a targeted therapy. Further studies will be necessary to fully elucidate its clinical potential and safety profile.

References

The Biological Target of MM-102: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MM-102 is a potent and selective small-molecule inhibitor that targets the protein-protein interaction between WD-repeat protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1), also known as KMT2A. This interaction is a critical dependency for the histone methyltransferase activity of the MLL1 complex, which is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3). By disrupting the WDR5/MLL1 interface, MM-102 effectively abrogates the catalytic function of the MLL1 complex, leading to a cascade of downstream effects that culminate in the suppression of oncogenic gene expression and the induction of apoptosis in specific cancer cell populations. This guide provides an in-depth overview of the biological target of MM-102, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.

The WDR5-MLL1 Interaction: The Core Target of MM-102

The MLL1 protein is a key epigenetic regulator, and its aberrant activity is implicated in various aggressive leukemias, often characterized by chromosomal translocations involving the MLL1 gene. The catalytic activity of MLL1 is contingent upon its assembly into a core complex with several other proteins, of which WDR5 is a crucial scaffolding component. WDR5 directly binds to a conserved "Win" (WDR5-interaction) motif on MLL1, a necessary step for the proper assembly and enzymatic function of the MLL1 complex.

MM-102 was designed as a peptidomimetic to specifically interrupt this critical WDR5-MLL1 interaction. By binding to the same pocket on WDR5 that MLL1 occupies, MM-102 competitively inhibits the formation of a functional MLL1 core complex. This disruption leads to a significant reduction in the levels of H3K4me3 at the promoter regions of MLL1 target genes.

Quantitative Data

The potency and selectivity of MM-102 have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data for MM-102.

| Parameter | Value | Assay Type | Reference Cell/System |

| IC50 (WDR5/MLL1 Interaction) | 2.4 nM | Fluorescence Polarization | Recombinant proteins |

| Suggested In Vitro Concentration | 10-100 µM | Cellular Assays | Leukemia cell lines |

Signaling Pathway and Mechanism of Action

MM-102's mechanism of action begins with the direct inhibition of the WDR5-MLL1 interaction, setting off a chain of events that ultimately leads to cancer cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of MM-102.

WDR5-MLL1 Competitive Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of MM-102 to disrupt the interaction between WDR5 and a fluorescently labeled MLL1-derived peptide.

Workflow:

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Recombinant human WDR5 protein.

-

Fluorescently labeled MLL1 peptide probe (e.g., FAM-labeled MLL1 peptide).

-

MM-102 serially diluted in DMSO and then in assay buffer.

-

-

Procedure:

-

In a 384-well black plate, add a fixed concentration of the fluorescently labeled MLL1 peptide probe to all wells.

-

Add a fixed concentration of recombinant WDR5 protein to all wells except for the "probe only" controls.

-

Add serial dilutions of MM-102 to the experimental wells. Add assay buffer with the corresponding DMSO concentration to the "no inhibitor" control wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the MM-102 concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of MM-102 that inhibits 50% of the WDR5-MLL1 interaction.

-

Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)

This technique is used to determine if MM-102 treatment leads to a reduction of H3K4me3 at the promoter regions of MLL1 target genes, such as HoxA9 and Meis-1.

Workflow:

Protocol:

-

Cell Treatment and Crosslinking:

-

Culture leukemia cell lines (e.g., MV4-11, MOLM-13) in the presence of MM-102 or vehicle control (DMSO) for the desired time.

-

Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA crosslinks by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the promoter regions of MLL1 target genes.

-

Primer Sequences for qPCR:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Human HoxA9 | GCCGGCCTTATGGCATTAA | TGGAGGAGAACCACAAGCATAGT |

| Human Meis-1 | AGGCTGCCCAGAGAAGGTCTA | TGTTTCAAAGGCTTGGTGGAT |

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in leukemia cells following treatment with MM-102.

Workflow:

Protocol:

-

Cell Treatment:

-

Seed leukemia cells (e.g., MV4-11, MOLM-13) at a density of 0.5 x 106 cells/mL.

-

Treat the cells with various concentrations of MM-102 or vehicle control (DMSO) for 24-72 hours.

-

-

Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

FITC-Annexin V positive, PI negative cells are in early apoptosis.

-

FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

In Vivo Xenograft Model

This protocol describes the establishment of a leukemia xenograft model in mice to evaluate the in vivo efficacy of MM-102.

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

-

Cell Implantation:

-

Inject human leukemia cells (e.g., MV4-11) intravenously or subcutaneously into the mice.

-

-

MM-102 Administration:

-

Once tumors are established or leukemia is disseminated, administer MM-102 or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

-

-

Monitoring and Endpoint:

-

Monitor tumor growth (for subcutaneous models) or leukemia progression (e.g., by bioluminescence imaging if using luciferase-expressing cells).

-

The primary endpoint is typically tumor growth inhibition or increased survival of the MM-102-treated group compared to the control group.

-

Conclusion

MM-102 represents a targeted therapeutic strategy that potently and selectively inhibits the crucial WDR5-MLL1 protein-protein interaction. This mechanism disrupts the epigenetic machinery driving oncogenesis in MLL1-dependent cancers, leading to the suppression of key cancer-promoting genes and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological effects of MM-102 and similar compounds, facilitating the continued development of novel epigenetic therapies.

MM-102 as a WDR5/MLL Interaction Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MM-102, a potent and selective small-molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). The WDR5/MLL1 interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in various cancers, particularly in acute leukemias harboring MLL1 fusion proteins.[1] MM-102, a peptidomimetic compound, has demonstrated high-affinity binding to WDR5, leading to the inhibition of MLL1-mediated H3K4 methylation and subsequent downstream effects on gene expression and cancer cell viability. This document details the mechanism of action of MM-102, presents its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction

The MLL1 complex is a key epigenetic regulator that catalyzes the methylation of histone H3 at lysine 4 (H3K4), a mark predominantly associated with active gene transcription.[1] The interaction between the core subunit WDR5 and the catalytic subunit MLL1 is essential for the integrity and enzymatic activity of this complex.[1] In MLL-rearranged leukemias, the fusion of MLL1 with various partner proteins leads to aberrant recruitment of the MLL1 complex and subsequent upregulation of target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[1]

MM-102 was developed as a high-affinity peptidomimetic designed to mimic the MLL1 binding motif to WDR5, thereby disrupting this critical protein-protein interaction.[1] Its ability to selectively inhibit the WDR5/MLL1 interaction provides a promising therapeutic strategy for MLL-rearranged leukemias and potentially other cancers where the MLL1 complex is implicated.

Mechanism of Action

MM-102 functions as a competitive inhibitor of the WDR5/MLL1 interaction. By binding to the same pocket on WDR5 that MLL1 occupies, MM-102 prevents the assembly of a functional MLL1 core complex.[1] This disruption leads to a significant reduction in the histone methyltransferase activity of MLL1, specifically the di- and tri-methylation of H3K4.[1] The consequential decrease in H3K4 methylation at the promoters of MLL1 target genes, such as HOXA9 and MEIS1, results in their transcriptional repression.[1] In leukemia cells harboring MLL1 fusion proteins, this cascade of events leads to the inhibition of cell growth and the induction of apoptosis.[1]

Figure 1: Mechanism of action of MM-102.

Quantitative Data

The following tables summarize the key quantitative data for MM-102, demonstrating its potency and selectivity.

Table 1: Binding Affinity and Inhibitory Activity of MM-102

| Parameter | Value | Assay Type | Reference |

| IC50 (WDR5/MLL Interaction) | 2.4 nM | Fluorescence Polarization | [2][3][4] |

| Ki (Binding to WDR5) | < 1 nM | Competitive Binding Assay | [1] |

| IC50 (MLL1 HMT Activity) | 0.32 µM | In Vitro H3K4 Methyltransferase Assay | [4] |

Table 2: Cellular Activity of MM-102 in Leukemia Cell Lines

| Cell Line | Effect | Concentration | Assay | Reference |

| MLL1-AF9 transduced cells | Growth Arrest & Cell Death | 40 µM | Cell Viability/Apoptosis Assay | [4] |

| TFK1 and RBE cells | Inhibition of Proliferation, Migration | 50 µM | Cell-based assays | [4] |

| MLL-rearranged leukemia cells | Selective Growth Inhibition & Apoptosis | Not specified | Cell-based assays | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize MM-102.

Fluorescence Polarization (FP)-Based Competitive Binding Assay

This assay is used to determine the binding affinity of MM-102 to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from MLL1.

Materials:

-

Recombinant human WDR5 protein (truncated, residues 23-334)

-

Fluorescein-labeled MLL1 peptide (e.g., Ac-ARA-NH2 with a fluorescein tag)

-

MM-102

-

Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of WDR5 protein at a final concentration of 100 nM in the assay buffer.

-

Prepare a solution of the fluorescently labeled MLL1 peptide at a final concentration of 10 nM in the assay buffer.

-

Prepare a serial dilution of MM-102 in the assay buffer, with concentrations ranging from 0.1 nM to 10 µM.

-

In a 384-well plate, add 10 µL of the WDR5 solution to each well.

-

Add 5 µL of the MM-102 serial dilutions to the wells.

-

Add 5 µL of the fluorescently labeled MLL1 peptide solution to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Figure 2: FP-based competitive binding assay workflow.

In Vitro H3K4 Histone Methyltransferase (HMT) Assay

This assay measures the ability of MM-102 to inhibit the enzymatic activity of the reconstituted MLL1 core complex.

Materials:

-

Recombinant MLL1 core complex components: MLL1 (e.g., residues 3762-3969), WDR5 (residues 23-334), RbBP5, and Ash2L

-

Histone H3 peptide (e.g., 10-residue peptide) as substrate

-

3H-S-adenosylmethionine (3H-SAM) as a cofactor

-

MM-102

-

HMT Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol

-

Scintillation fluid and counter

Procedure:

-

Reconstitute the MLL1 core complex by incubating MLL1, WDR5, RbBP5, and Ash2L at a final concentration of 0.5 µM for each protein.

-

Prepare serial dilutions of MM-102 in the HMT assay buffer, with concentrations ranging from 0.125 µM to 128 µM.

-

In a reaction tube, add the reconstituted MLL1 core complex.

-

Add the MM-102 dilutions to the reaction tubes and incubate for 5 minutes at 22°C.

-

Add the H3 peptide substrate to a final concentration of 50 µM.

-

Initiate the reaction by adding 3H-SAM (1.5 µCi per reaction).

-

Incubate the reaction at 22°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an appropriate quenching solution (e.g., trichloroacetic acid).

-

Spot the reaction mixture onto filter paper, wash to remove unincorporated 3H-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value for HMT activity inhibition.

Cell-Based Apoptosis Assay in Leukemia Cells (MV4-11 and MOLM-13)

This protocol describes the assessment of apoptosis induction by MM-102 in MLL-rearranged leukemia cell lines using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

MV4-11 or MOLM-13 leukemia cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MM-102

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed MV4-11 or MOLM-13 cells at a density of 1 x 106 cells/mL in a 6-well plate.

-

Treat the cells with various concentrations of MM-102 (e.g., 10, 20, 40 µM) or a vehicle control (DMSO) for 48 hours.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Quantitative Real-Time PCR (qPCR) for HOXA9 and MEIS1 Expression

This protocol details the measurement of changes in the expression of MLL1 target genes, HOXA9 and MEIS1, in leukemia cells following treatment with MM-102.

Materials:

-

Leukemia cells (e.g., MLL1-AF9 transduced bone marrow cells)

-

MM-102

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Procedure:

-

Treat leukemia cells with MM-102 (e.g., 40 µM) or a vehicle control for a specified time (e.g., 24-48 hours).

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for HOXA9, MEIS1, and the housekeeping gene.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Conclusion

MM-102 is a highly potent and specific inhibitor of the WDR5/MLL1 protein-protein interaction. Its ability to disrupt the MLL1 complex, inhibit H3K4 methylation, and induce apoptosis in MLL-rearranged leukemia cells provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for the continued study and characterization of MM-102 and other inhibitors targeting this critical oncogenic pathway.

References

Downstream Targets of MM-102 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-102 is a high-affinity, peptidomimetic small molecule inhibitor that potently and selectively disrupts the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is critical for the histone methyltransferase activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[3][4] By inhibiting the WDR5/MLL1 interaction, MM-102 effectively suppresses H3K4me3 levels, leading to the transcriptional repression of key oncogenes and the modulation of cellular processes implicated in various diseases, including acute leukemia and triple-negative breast cancer. This guide provides an in-depth overview of the core mechanism of MM-102, its downstream molecular targets, and associated cellular consequences, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Disruption of the MLL1/WDR5 Axis

The MLL1 core complex, which includes MLL1, WDR5, RbBP5, and ASH2L, is a primary driver of H3K4 trimethylation.[2] WDR5 acts as a crucial scaffolding protein, binding to the MLL1 N-terminus and presenting the histone H3 tail for methylation by the MLL1 SET domain. This enzymatic activity is essential for maintaining the expression of specific gene programs, including the HOX genes, which are critical for development and are frequently dysregulated in cancer.[5]

MM-102 functions by competitively binding to a conserved "WIN" (WDR5-interaction) site on WDR5, the same site required for MLL1 binding.[6] This direct inhibition prevents the assembly of a functional MLL1 catalytic complex, resulting in a global reduction of H3K4me3 levels at the promoters of MLL1 target genes.[3][7]

Downstream Targets and Cellular Consequences

The inhibition of MLL1/WDR5 activity by MM-102 has profound and context-dependent effects on downstream gene expression and cellular phenotypes.

In Acute Leukemia

In acute leukemias characterized by MLL1 gene rearrangements (MLL-r), MLL1 fusion proteins drive oncogenesis by upregulating the expression of critical target genes. MM-102 has been shown to be particularly effective in this context.

-

Primary Downstream Gene Targets: The expression of HoxA9 and Meis-1 is significantly reduced following MM-102 treatment.[1][2][8] These homeobox genes are essential for the self-renewal of hematopoietic stem cells and their sustained expression is a key driver of MLL-r leukemia.

-

Cellular Outcomes: By suppressing these key targets, MM-102 selectively inhibits cell proliferation and induces apoptosis in leukemia cells that harbor MLL1 fusion proteins, while having minimal effects on cells with wild-type MLL1.[2]

In Triple-Negative Breast Cancer (TNBC)

In TNBC, the MLL1-WDR5 complex is implicated in the epithelial-to-mesenchymal transition (EMT), a process that promotes metastasis and drug resistance.[3][4]

-

Reversal of EMT: MM-102 treatment reverses the EMT phenotype by upregulating epithelial markers like E-cadherin and claudin, while simultaneously downregulating mesenchymal markers such as β-catenin, Slug, caveolin 1, and fibronectin.[3][4]

-

Metabolic Reprogramming: The inhibition of MLL1 also induces a significant metabolic shift. This includes a marked increase in the expression of glycolysis enzymes ALDO A and ENO1 and a reduction in fatty acid uptake and lipid accumulation.[3][4]

-

Cellular Outcomes: These changes collectively lead to a significant increase in apoptosis in TNBC cells.[3][4]

Other Contexts

-

Pulmonary Fibrosis: MM-102 has been shown to attenuate bleomycin-induced pulmonary fibrosis by downregulating the transcription factor PU.1 in fibroblasts, a process dependent on H3K4me3.[3]

-

Somatic Cell Nuclear Transfer (SCNT): Treatment with MM-102 improves the efficiency of porcine SCNT by reducing aberrantly high H3K4me3 levels, leading to corrected gene expression patterns for pluripotency (OCT4, NANOG) and apoptosis (BCL2) genes.[7]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for MM-102.

Table 1: Potency and Binding Affinity

| Parameter | Value | Target/System | Reference |

|---|---|---|---|

| IC₅₀ | ~2.9 nM | WDR5/MLL1 Interaction | [1] |

| IC₅₀ | 0.4 µM | MLL1 H3K4 Methyltransferase Activity | [9] |

| Kᵢ | < 1 nM | WDR5 Binding | [9] |

| In Vitro Conc. | 10-100 µM| General Cellular Assays |[1] |

Table 2: Downstream Cellular and Molecular Effects

| Disease Model | Downstream Effect | Quantitative Change | Reference |

|---|---|---|---|

| TNBC | Apoptosis Induction (MDA-MB-468 cells) | 30% increase in apoptotic population | [3][4] |

| TNBC | ALDO A Expression | 5-fold increase | [3][4] |

| TNBC | ENO1 Expression | 4-fold increase | [3][4] |

| TNBC (EMT) | MLL1 Expression | 4.7-fold upregulation in EMT cells | [3][4] |

| TNBC (EMT) | WDR5 Expression | 3.84-fold upregulation in EMT cells |[3][4] |

Experimental Protocols

In Vitro H3K4 Histone Methyltransferase (HMT) Assay

This protocol assesses the direct inhibitory effect of MM-102 on the enzymatic activity of the reconstituted MLL1 complex.

-

Reaction Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.

-

Procedure:

-

Pre-assemble the WDR5/RbBP5/ASH2L complex at a final concentration of 0.5 µM for each protein.

-

Add MM-102 at concentrations ranging from 0.125 to 128 µM and incubate with the complex for 2-5 minutes at 22 °C.

-

Add the histone substrate (e.g., H3 10-residue peptide) to a final concentration of 50 µM.

-

Initiate the reaction by adding MLL1 protein to a final concentration of 0.5 µM and 1.5 µCi of the cofactor, ³H-S-adenosylmethionine.

-

Allow the reaction to proceed for 30 minutes.

-

Spot the reaction mixture onto P81 phosphocellulose filter paper and precipitate by submerging in 50 mM sodium bicarbonate buffer (pH 9.0).

-

Quantify the incorporation of the ³H-methyl group using scintillation counting.

-

qRT-PCR Analysis of MLL1 Target Genes (HoxA9, Meis-1)

This protocol quantifies the effect of MM-102 on the transcript levels of its downstream gene targets in a relevant cell model.

-

Cell Model: Murine bone marrow cells transformed with an MLL1-AF9 fusion oncogene.

-

Procedure:

-

Culture MLL1-AF9 transformed cells in appropriate media.

-

Treat cells with MM-102 (e.g., 25 µM, 50 µM) or vehicle control (e.g., 0.2% DMSO) for 96 hours.

-

Isolate total RNA from the cells using a standard method such as Trizol, followed by cleanup with a column-based kit (e.g., RNEASY kit).

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for HoxA9, Meis-1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Conclusion

MM-102 represents a highly specific and potent tool for interrogating the biology of the MLL1/WDR5 epigenetic axis. Its inhibitory action leads to a cascade of downstream effects, primarily through the transcriptional repression of key target genes. In MLL-rearranged leukemias, this manifests as the downregulation of HoxA9 and Meis-1, leading to apoptosis and cell growth inhibition. In TNBC, MM-102 counters oncogenic phenotypes by reversing EMT and reprogramming cellular metabolism. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting this fundamental epigenetic pathway.

References

- 1. allgenbio.com [allgenbio.com]

- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 4. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Therapy Development in Acute Myeloid Leukemia [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Down-Regulation of H3K4me3 by MM-102 Facilitates Epigenetic Reprogramming of Porcine Somatic Cell Nuclear Transfer Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone H3K4 Methyltransferases as Targets for Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MM-102 on HoxA9 and Meis-1 Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peptidomimetic inhibitor MM-102 and its targeted impact on the expression of the critical leukemogenic genes, HoxA9 and Meis-1. This document outlines the molecular mechanism, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Mechanism of Action

MM-102 is a potent, cell-permeable small molecule inhibitor designed to disrupt the protein-protein interaction between WD-40 repeat protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). The WDR5-MLL1 interaction is crucial for the histone methyltransferase activity of the MLL1 complex. By inhibiting this interaction, MM-102 effectively attenuates the MLL1-mediated methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for transcriptional activation. Consequently, the expression of downstream MLL1 target genes, including the proto-oncogenes HoxA9 and Meis-1, is significantly reduced. This targeted downregulation of HoxA9 and Meis-1 provides a promising therapeutic strategy for acute leukemias harboring MLL1 fusion proteins.[1][2]

Quantitative Data Summary

The following tables summarize the experimental findings on the effect of MM-102 on HoxA9 and Meis-1 gene expression and its subsequent impact on cell viability in leukemia cell lines.

Table 1: Effect of MM-102 on HoxA9 and Meis-1 mRNA Levels

| Treatment Group | Concentration | Duration of Treatment | Target Gene | Observed Effect on mRNA Levels | Cell Line |

| MM-102 | 25 µM | 96 hours | HoxA9 | Effective Decrease | MLL1-AF9 transformed murine bone marrow cells |

| MM-102 | 50 µM | 96 hours | HoxA9 | Effective Decrease | MLL1-AF9 transformed murine bone marrow cells |

| MM-102 | 25 µM | 96 hours | Meis-1 | Effective Decrease | MLL1-AF9 transformed murine bone marrow cells |

| MM-102 | 50 µM | 96 hours | Meis-1 | Effective Decrease | MLL1-AF9 transformed murine bone marrow cells |

| C-MM-102 (Control) | 50 µM | 96 hours | HoxA9 | No significant effect | MLL1-AF9 transformed murine bone marrow cells |

| C-MM-102 (Control) | 50 µM | 96 hours | Meis-1 | No significant effect | MLL1-AF9 transformed murine bone marrow cells |

| Mock (0.2% DMSO) | N/A | 96 hours | HoxA9 | No significant effect | MLL1-AF9 transformed murine bone marrow cells |

| Mock (0.2% DMSO) | N/A | 96 hours | Meis-1 | No significant effect | MLL1-AF9 transformed murine bone marrow cells |

Data derived from Karatas et al., 2013. The term "Effective Decrease" indicates a notable reduction in gene expression as reported in the study, though specific percentage or fold-change values were not provided in the referenced abstracts.[1]

Table 2: Biological Activity of MM-102

| Assay Type | Parameter | Value | Target/Cell Line |

| Binding Affinity | IC50 | 2.4 nM | WDR5/MLL Interaction |

| Cell Growth Inhibition | - | Specific inhibition observed | Leukemia cells with MLL1 fusion proteins |

| Apoptosis Induction | - | Apoptosis induced | Leukemia cells with MLL1 fusion proteins |

Signaling Pathway and Experimental Workflow Visualizations

MM-102 Signaling Pathway

Caption: MM-102 inhibits the WDR5-MLL1 interaction, leading to reduced H3K4 methylation and subsequent downregulation of HoxA9 and Meis-1 gene expression.

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for assessing the impact of MM-102 on HoxA9 and Meis-1 mRNA levels using RT-qPCR.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: MLL1-AF9 transformed murine bone marrow cells.

-

Culture Conditions: Maintain cells in an appropriate culture medium supplemented with necessary growth factors and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Prepare stock solutions of MM-102 and the control compound C-MM-102 in dimethyl sulfoxide (DMSO).

-

Seed the cells at a predetermined density.

-

Treat the cells with final concentrations of 25 µM and 50 µM MM-102, 50 µM C-MM-102, or a corresponding volume of DMSO (mock control, e.g., 0.2%).[1]

-

Incubate the treated cells for 96 hours.[1]

-

Quantitative Reverse Transcription PCR (RT-qPCR)

-

RNA Isolation:

-

Following the 96-hour treatment, harvest the cells.

-

Isolate total RNA using a TRIzol-based method followed by a column-based purification (e.g., RNeasy kit) to ensure high-purity RNA.[1]

-

Quantify the RNA concentration and assess its integrity (e.g., using a spectrophotometer and gel electrophoresis).

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (HoxA9, Meis-1) and a reference (housekeeping) gene (e.g., GAPDH or Actin), and a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based system).

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative gene expression changes between the treated and mock control groups using the ΔΔCt method.

-

Cell Viability (MTT) Assay

-

Cell Seeding: Seed the leukemia cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

-

Compound Treatment: Add serial dilutions of MM-102 to the wells and incubate for the desired duration (e.g., 72-96 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for MM-102.

Western Blot Analysis

-

Protein Extraction:

-

Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for HoxA9, Meis-1, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of HoxA9 and Meis-1 to the loading control to determine the relative protein expression.

-

This guide provides a comprehensive overview of the technical aspects of MM-102's impact on HoxA9 and Meis-1 gene expression. The provided data and protocols can serve as a valuable resource for researchers in the field of leukemia therapeutics and drug development.

References

The Peptidomimetic Nature of MM-102: A Technical Guide to a Potent WDR5/MLL1 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-102 is a potent and highly specific small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is a critical component of the MLL1 methyltransferase complex, which plays a central role in the regulation of gene expression through the trimethylation of histone H3 at lysine 4 (H3K4me3). Aberrant MLL1 activity is implicated in various cancers, particularly acute leukemias with MLL1 translocations. MM-102 was developed as a peptidomimetic, designed to mimic the key binding motif of MLL1 that interacts with WDR5, thereby disrupting the assembly and enzymatic activity of the MLL1 complex.[4] This guide provides an in-depth exploration of the peptidomimetic nature of MM-102, its mechanism of action, and the experimental methodologies used to characterize its activity.

The Peptidomimetic Design of MM-102

The development of MM-102 is rooted in the structural understanding of the WDR5-MLL1 interaction. The MLL1 protein binds to a central pocket on WDR5 via a conserved sequence known as the WDR5 interaction (Win) motif.[5][6][7][8] Through systematic analysis, the minimal binding motif within the MLL1 Win peptide essential for high-affinity binding to WDR5 was identified as the tripeptide sequence -CO-ARA-NH- (Alanine-Arginine-Alanine).[4][9]

MM-102 is a cell-permeable peptidomimetic designed to mimic this critical -CO-ARA-NH- motif.[4] Its chemical structure is engineered to present key functional groups in a spatial orientation that recapitulates the binding of the MLL1 peptide within the WDR5 pocket. This design allows MM-102 to competitively inhibit the natural WDR5-MLL1 interaction with high affinity.

Quantitative Data Summary

The efficacy of MM-102 has been quantified through various in vitro assays, demonstrating its potent inhibitory activity and selective effects on cancer cells harboring MLL1 fusions.

| Parameter | Value | Assay/Context | Reference |

| IC50 (WDR5/MLL Interaction) | 2.4 nM | WDR5 Binding Assay | [1][5] |

| Ki (WDR5 Binding) | < 1 nM | WDR5 Binding Assay | [2][5] |

| IC50 (MLL1 HMT Activity) | 0.32 µM | In Vitro Histone Methyltransferase Assay | [1] |

| GI50 (MV4;11 cells) | 25 µM (7 days) | Cell Growth Inhibition Assay | |

| GI50 (KOPN8 cells) | 25 µM (7 days) | Cell Growth Inhibition Assay | |

| GI50 (K562 cells) | 84 µM (7 days) | Cell Growth Inhibition Assay |

Mechanism of Action and Signaling Pathway

MM-102 exerts its biological effects by disrupting the WDR5-MLL1 interaction, which is a critical step for the assembly and enzymatic activity of the MLL1 core complex. This disruption leads to a cascade of downstream events, ultimately inhibiting the transcription of MLL1 target genes and inducing apoptosis in susceptible cancer cells.

Caption: MM-102 inhibits the WDR5-MLL1 interaction, leading to reduced H3K4me3 and altered gene expression.

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of MM-102.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.

-

Complex Assembly: Pre-assemble the WDR5/RbBP5/ASH2L complex at a final concentration of 0.5 µM for each protein.

-

Compound Incubation: Add varying concentrations of MM-102 (e.g., 0.125 to 128 µM) to the pre-assembled complex and incubate for 2-5 minutes at 22°C.

-

Substrate and Cofactor Addition: Add the H3 10-residue peptide substrate (50 µM) and the cofactor ³H-S-adenosylmethionine (1.5 µCi).

-

Reaction Initiation: Initiate the reaction by adding the MLL1 protein to a final concentration of 0.5 µM.

-

Reaction Incubation: Allow the reaction to proceed for 30 minutes.

-

Scintillation Counting: Spot the reactions onto P81 filter paper, precipitate by submerging in 50 mM sodium bicarbonate buffer (pH 9.0), and quantify the incorporation of the radiolabel using scintillation counting.[2]

Caption: Workflow for the in vitro Histone Methyltransferase (HMT) assay.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the expression of MLL1 target genes, such as HoxA9 and Meis-1, following treatment with MM-102.

Methodology:

-

Cell Treatment: Culture leukemia cells (e.g., MV4;11) and treat with MM-102 at various concentrations and for different durations. Include an untreated control group.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target genes (HoxA9, Meis-1) and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA as a template.

-

Thermocycling: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the housekeeping gene and calculate the relative gene expression changes using the ΔΔCt method.

Caption: General workflow for quantitative Real-Time PCR (qRT-PCR).

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis in cells treated with MM-102 by identifying the externalization of phosphatidylserine.

Methodology:

-

Cell Treatment: Treat leukemia cells with MM-102 for a specified period to induce apoptosis. Include positive and negative controls.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Caption: Workflow for an Annexin V apoptosis assay.

Conclusion

MM-102 serves as a prime example of successful peptidomimetic design, effectively targeting a critical protein-protein interaction in cancer biology. Its high potency and specificity for the WDR5-MLL1 interface validate this interaction as a promising therapeutic target. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further exploration and potential clinical application of MM-102 and similar peptidomimetic inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. MM 102 | WDR5 | Tocris Bioscience [tocris.com]

- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure of WDR5 bound to Mixed Lineage Leukemia protein-1 peptide (Journal Article) | OSTI.GOV [osti.gov]

- 8. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide. | Sigma-Aldrich [merckmillipore.com]

- 9. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MM-102 in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-102 has emerged as a potent and selective small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, a critical interface in the regulation of gene expression through histone methylation. This technical guide provides an in-depth overview of the current understanding of MM-102's role in inducing apoptosis in cancer cells. It details the molecular mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

The Mixed Lineage Leukemia 1 (MLL1) protein, a histone H3 lysine 4 (H3K4) methyltransferase, is a key epigenetic regulator frequently implicated in the pathogenesis of various cancers, particularly acute leukemias with MLL1 gene rearrangements. The interaction of MLL1 with the WD repeat-containing protein 5 (WDR5) is essential for its catalytic activity and the subsequent transcriptional activation of oncogenes such as HOXA9 and MEIS1. MM-102 is a high-affinity peptidomimetic that disrupts the MLL1-WDR5 interaction, thereby inhibiting the methyltransferase activity of the MLL1 complex.[1] This inhibition leads to the downregulation of MLL1 target genes, ultimately resulting in cell growth inhibition and the induction of apoptosis in MLL1-dependent cancer cells.

Mechanism of Action

MM-102 functions by competitively binding to a conserved pocket on WDR5, which is normally occupied by the "Win" (WDR5-interaction) motif of MLL1. This disruption of the MLL1-WDR5 complex is the primary mechanism through which MM-102 exerts its anti-cancer effects. The inhibition of MLL1's methyltransferase activity leads to a reduction in H3K4 trimethylation at the promoter regions of MLL1 target genes, causing their transcriptional repression. This epigenetic reprogramming triggers downstream cellular responses, including cell cycle arrest and apoptosis.

Quantitative Data on MM-102 Induced Apoptosis

The following tables summarize the available quantitative data on the efficacy of MM-102 in inducing apoptosis and inhibiting cell viability in various cancer cell lines.

Table 1: In Vitro Efficacy of MM-102

| Parameter | Cell Line | Cancer Type | Value | Reference |

| IC50 (Binding Affinity) | - | - | ~2.9 nM | [1] |

| Apoptotic Population Increase | MDA-MB-468 | Triple-Negative Breast Cancer | 30% | [2] |

Signaling Pathways

The induction of apoptosis by MM-102 is a multi-faceted process involving the interplay of several signaling pathways. The primary pathway originates from the inhibition of the MLL1-WDR5 complex, leading to downstream effects on gene expression and cellular processes.

Core MLL1-WDR5 Inhibition Pathway

Caption: Inhibition of the MLL1-WDR5 complex by MM-102.

Proposed p53-Dependent Apoptotic Pathway

In some cellular contexts, the apoptotic effect of MM-102 may be mediated through a p53-dependent pathway.

References

WDR5: A Foundational Guide to a Promising Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on the foundational research of WD repeat-containing protein 5 (WDR5) as a therapeutic target. WDR5 has emerged as a critical node in the epigenetic regulation of gene expression, and its dysregulation is implicated in a variety of human cancers, making it an attractive target for novel therapeutic interventions. This document provides a comprehensive overview of WDR5's function, its role in disease, the strategies for its inhibition, and detailed methodologies for key experimental assays.

The Central Role of WDR5 in Chromatin Biology

WDR5 is a highly conserved member of the WD40-repeat protein family, functioning as a crucial scaffolding protein within several multiprotein complexes that regulate chromatin modification.[1] Its canonical role is as a core component of the SET1/MLL (Mixed Lineage Leukemia) family of histone methyltransferase (HMT) complexes.[1][2] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark predominantly associated with active gene transcription.[2][3]

WDR5 possesses a seven-bladed β-propeller structure, which forms a central cavity with two key interaction sites: the WDR5-interacting (WIN) site and the WDR5-binding motif (WBM) site.[1] The WIN site is primarily responsible for the recruitment of the MLL1 protein, while the WBM site facilitates interactions with other proteins, including the oncoprotein MYC.[1][4] This dual functionality allows WDR5 to act as a central hub, integrating signals from various pathways to regulate gene expression.

WDR5 in Oncogenesis: A Key Pro-Tumorigenic Factor

The aberrant expression and function of WDR5 are increasingly linked to the initiation and progression of numerous cancers, including leukemia, breast cancer, prostate cancer, and glioblastoma.[3][5][6][7] Overexpression of WDR5 often correlates with more aggressive disease and poorer clinical outcomes.[5]

The WDR5-MLL Interaction in Leukemia

In MLL-rearranged leukemias, the fusion of the MLL1 gene with various partner genes results in the formation of oncogenic fusion proteins.[5] These fusion proteins require the interaction with WDR5 for their oncogenic activity.[8] WDR5 acts as a critical cofactor, stabilizing the MLL1 complex and enabling the aberrant methylation of H3K4 at target genes, such as the HOX genes, which drives leukemogenesis.[9] Disrupting the WDR5-MLL1 interaction has therefore become a primary strategy for the development of targeted therapies for these aggressive leukemias.[8]

The WDR5-MYC Axis in Solid Tumors

Beyond its role in leukemia, WDR5 is a critical cofactor for the MYC family of oncoproteins (c-MYC and N-MYC), which are deregulated in a wide range of human cancers.[4][10][11] WDR5 interacts with MYC through its WBM site and is essential for the recruitment of MYC to a subset of its target genes on chromatin.[10][11] This interaction is particularly important for regulating the expression of genes involved in protein synthesis and biomass accumulation, processes that are critical for rapid tumor growth.[9][11] Targeting the WDR5-MYC interaction presents a promising therapeutic strategy for a broad spectrum of MYC-driven cancers.[10][12]

The following diagram illustrates the central role of WDR5 in mediating the functions of MLL1 and MYC, leading to downstream effects that promote cancer.

Therapeutic Strategies Targeting WDR5

The critical roles of WDR5 in cancer have spurred the development of small molecule inhibitors aimed at disrupting its key protein-protein interactions. These inhibitors primarily target either the WIN site, to block the WDR5-MLL interaction, or the WBM site, to inhibit the WDR5-MYC interaction.

WIN Site Inhibitors

A number of potent and selective small molecule inhibitors targeting the WDR5 WIN site have been developed. These compounds, such as MM-401, MM-589, and OICR-9429, have demonstrated efficacy in preclinical models of MLL-rearranged leukemia by displacing WDR5 from chromatin, leading to the downregulation of MLL1 target genes, cell cycle arrest, and apoptosis.[5][13][14][15]

WBM Site Inhibitors

More recently, efforts have focused on developing inhibitors that target the WBM site to disrupt the WDR5-MYC interaction.[7][12] This strategy holds promise for treating a wider range of MYC-driven cancers. Early-stage inhibitors have shown the ability to displace MYC from chromatin and inhibit the proliferation of MYC-dependent cancer cells.[11][12]

Quantitative Analysis of WDR5 Inhibitors

The following tables summarize the in vitro and cellular activities of several key WDR5 inhibitors. This data provides a comparative overview of their potency and selectivity.

Table 1: In Vitro Binding Affinity and HMT Inhibition of WDR5 Inhibitors

| Compound | Target Site | Assay Type | Ki/Kd (nM) | HMT IC50 (nM) | Reference(s) |

| Ac-ARA-NH2 | WIN | FP | 120 (Ki) | - | [14] |

| MM-102 | WIN | FP | <1 (Ki) | - | [14] |

| MM-401 | WIN | FP | <1 (Ki) | 320 | [3][13] |

| MM-589 | WIN | FP | <1 (Ki) | 12.7 | [5] |

| OICR-9429 | WIN | Biacore/ITC | 24/52 (Kd) | - | [12] |

| WDR5-0103 | WIN | - | 450 (Kd) | - | [3] |

| DDO-2213 | WIN | FP | 72.9 (Kd) | - | [3] |

| Compound 19 (WBM) | WBM | SPR | 18,200 (Kd) | - | [13] |

Table 2: Cellular Activity of WDR5 Inhibitors

| Compound | Cell Line | Assay Type | GI50/IC50 (µM) | Reference(s) |

| MM-102 | MV4;11 | Cell Growth | - | [14] |

| OICR-9429 | T24 | Cell Proliferation | 67.74 (IC50) | [15] |

| OICR-9429 | UM-UC-3 | Cell Proliferation | 70.41 (IC50) | [15] |

| C6 | MV4;11 | CellTiter-Glo | - | [10] |

| C6nc | MV4;11 | CellTiter-Glo | >50 | [10] |

| Compound 19 (WBM) | IMR32 | Cell Proliferation | 12.34 (EC50) | [13] |

| Compound 19 (WBM) | LAN5 | Cell Proliferation | 14.89 (EC50) | [13] |

| Thymoquinone | MV4-11 | WST-8 | 5.5 (IC50, 48h) | [16] |

| Thymoquinone | K562 | WST-8 | 15 (IC50, 48h) | [16] |

Key Experimental Protocols

This section provides detailed methodologies for essential assays used in the foundational research of WDR5 as a therapeutic target.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the binding affinity of small molecule inhibitors to WDR5 by measuring their ability to displace a fluorescently labeled peptide probe that binds to the WIN site.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified WDR5 protein in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin) to a final concentration of 4 nM.[1][17]

-

Prepare a solution of a fluorescently labeled MLL1 WIN peptide (e.g., 10mer-Thr-FAM) in assay buffer to a final concentration of 0.6 nM.[1]

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

-

Assay Plate Setup:

-

In a black, non-binding surface 384-well plate, add the following to each well:

-

10 µL of 4 nM WDR5 protein solution.

-

10 µL of 0.6 nM fluorescent tracer solution.

-

10 µL of the test inhibitor dilution.

-

10 µL of assay buffer to bring the final volume to 40 µL.[18]

-

-

Include control wells containing:

-

WDR5 and tracer (maximum polarization).

-

Tracer only (minimum polarization).

-

-

-

Incubation:

-

Cover the plate and incubate at room temperature for 30 minutes with gentle rocking.[18]

-

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

MTS Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation by quantifying the reduction of the MTS tetrazolium compound by metabolically active cells into a colored formazan product.

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., MV4-11, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[19]

-

Incubate the plate for 24 hours to allow cells to adhere and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the WDR5 inhibitor in culture medium.

-

Add the desired concentrations of the inhibitor to the wells. Include vehicle-treated (e.g., DMSO) control wells.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

-

MTS Reagent Addition:

-

Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.[19]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the genomic regions occupied by a specific protein, such as WDR5, in vivo.

Protocol:

-

Crosslinking:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quench the crosslinking reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for WDR5 overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Crosslinking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the crosslinks by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

Conclusion and Future Perspectives

WDR5 has been firmly established as a compelling therapeutic target in oncology. Foundational research has elucidated its critical scaffolding role in key oncogenic pathways involving MLL and MYC. The development of potent and selective small molecule inhibitors targeting the WIN and WBM sites of WDR5 has provided valuable tools to probe its function and has demonstrated promising preclinical activity.

Future research will likely focus on several key areas:

-

Optimization of WBM site inhibitors: Further development of potent and drug-like inhibitors of the WDR5-MYC interaction is a high priority, given the broad therapeutic potential of targeting MYC.

-

Combination therapies: Exploring the synergistic effects of WDR5 inhibitors with other targeted therapies or standard-of-care chemotherapeutics may lead to more effective treatment regimens.

-

Expansion to other diseases: Given the fundamental role of WDR5 in gene regulation, its potential as a therapeutic target in non-cancerous diseases, such as developmental disorders and viral infections, is an emerging area of investigation.

-

Understanding resistance mechanisms: As with any targeted therapy, understanding and overcoming potential mechanisms of resistance to WDR5 inhibitors will be crucial for their long-term clinical success.

References

- 1. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Quantitative Fluorescence Tomography Validated with Automated Registration to 3D Volumetric CT Data | Semantic Scholar [semanticscholar.org]

- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ir.vanderbilt.edu [ir.vanderbilt.edu]

- 10. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 12. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells [mdpi.com]

- 17. ubiqbio.com [ubiqbio.com]

- 18. rsc.org [rsc.org]

- 19. biorbyt.com [biorbyt.com]

- 20. broadpharm.com [broadpharm.com]

- 21. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MM-102 in In Vitro Histone Methyltransferase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-102 is a potent, high-affinity peptidomimetic inhibitor that targets the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3][4][5] By disrupting this interaction, MM-102 effectively inhibits the histone methyltransferase (HMT) activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][5][6] This epigenetic modification plays a crucial role in regulating gene expression, and its dysregulation is implicated in various diseases, including certain types of cancer like leukemia.[1][2][6] These application notes provide a detailed protocol for utilizing MM-102 in an in vitro histone methyltransferase assay to study its inhibitory effects on the MLL1 complex.

Mechanism of Action

MM-102 functions by binding to WDR5 with high affinity, preventing its association with MLL1.[1][5] The MLL1 core complex, which includes WDR5, RbBP5, and ASH2L, is essential for the catalytic activity of MLL1. By disrupting the WDR5-MLL1 interaction, MM-102 effectively inhibits the trimethylation of H3K4, leading to a downstream modulation of MLL1 target gene expression, such as HoxA9 and Meis-1.[1][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of MM-102

| Parameter | Value | Target | Assay Conditions |

| IC50 | 2.4 nM | WDR5 Binding | Fluorescence Polarization Assay |

| Ki | < 1 nM | WDR5 Binding | Not specified |

| IC50 | 0.32 µM - 0.4 µM | MLL1 Complex HMT Activity | Radioactive HMT assay with ³H-SAM |

Data compiled from multiple sources.[1][3][4][6]

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay Using MM-102

This protocol describes a radioactivity-based assay to measure the inhibition of the MLL1 histone methyltransferase complex by MM-102.

Materials and Reagents

-

Enzymes and Substrates:

-

Recombinant MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L)

-

Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)) or full-length Histone H3

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

-

Inhibitor:

-

MM-102

-

-

Buffers and Solutions:

-

Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, 5% glycerol

-

MM-102 Stock Solution: 10 mM in DMSO

-

Stop Solution: 50 mM NaHCO₃ (pH 9.0)

-

Scintillation Cocktail

-

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 3. MM-102|MM102|Price|Buy|DC Chem [dcchemicals.com]

- 4. MM-102 | Histone Methyltransferase | TargetMol [targetmol.com]

- 5. MM-102 (HMTase Inhibitor IX) (CAS 1417329-24-8) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for MM-102 in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-102 is a potent and cell-permeable small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, a critical component of the MLL1 (KMT2A) histone methyltransferase complex.[1][2] The MLL1 complex plays a crucial role in regulating gene expression, particularly of developmental genes such as HOXA9 and MEIS1, which are frequently dysregulated in acute leukemias, especially those harboring MLL1 rearrangements.[1][2] By disrupting the MLL1-WDR5 interaction, MM-102 effectively inhibits the histone methyltransferase activity of the MLL1 complex, leading to decreased expression of leukemogenic target genes, growth arrest, and induction of apoptosis in susceptible leukemia cell lines.[1][2] These application notes provide detailed protocols for determining the optimal concentration of MM-102 and assessing its effects on leukemia cell viability and apoptosis.

Data Presentation: Efficacy of MM-102 in Leukemia Models

The optimal concentration of MM-102 is cell line-dependent and should be determined empirically for each new model system. The following table summarizes available data on the effective concentrations of MM-102 in various experimental contexts.

| Cell Line/System | Assay Type | Concentration/IC50 | Duration of Treatment | Notes |

| MLL1-AF9 transformed mouse leukemia cells | Growth Arrest & Apoptosis | 40 µM | 4 days | Specifically active in cells with the MLL1 translocation; did not affect normal bone marrow cells. |

| MLL1 Complex | In vitro Methyltransferase Assay | IC50: 0.32 µM | N/A | Demonstrates direct inhibition of the MLL1 enzymatic activity. |

| WDR5 Binding Assay | In vitro Binding Assay | IC50: 2.4 nM | N/A | Shows high-affinity binding of MM-102 to WDR5. |

| General in vitro cellular assays | N/A | 10 - 100 µM | Varies | A general suggested range for initial experiments. |

| K562 (Human CML) | Growth Inhibition (MTS Assay) | IC50: 37.8 µM | 7 days | Indicates activity in a human leukemia cell line. |

Mandatory Visualizations

MLL1-WDR5 Signaling Pathway in Leukemia

Caption: Mechanism of MM-102 in MLL-rearranged leukemia.

Experimental Workflow for Determining MM-102 Efficacy

Caption: Workflow for assessing MM-102 efficacy.

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of MM-102 in a given leukemia cell line.

Materials:

-

Leukemia cell line of interest (e.g., MOLM-13, MV4-11, K562)

-

Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)

-

MM-102 (stock solution in DMSO)

-

96-well clear flat-bottom cell culture plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing leukemia cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of MM-102 in culture medium from a concentrated stock. A suggested starting range is 0.1 to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest MM-102 treatment.

-

Carefully add the diluted MM-102 or vehicle control to the appropriate wells.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

MTS/MTT Assay:

-

Following incubation, add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of a solubilization solution and incubate for an additional 2-4 hours at room temperature in the dark.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the log of the MM-102 concentration and fit a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V Staining)

This protocol is used to quantify the induction of apoptosis by MM-102 in leukemia cells.

Materials:

-

Leukemia cell line of interest

-

Appropriate cell culture medium

-

MM-102

-

6-well cell culture plates

-